An In-depth Technical Guide to sec-Butyl Methacrylate: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to sec-Butyl Methacrylate: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of sec-butyl methacrylate (B99206). Furthermore, it delves into the applications of its polymeric form in the field of drug development, with a focus on drug delivery systems and biocompatibility. Detailed experimental protocols and workflow visualizations are provided to support research and development activities.
Chemical Structure and Identification
Sec-butyl methacrylate is an organic compound, specifically an ester of methacrylic acid and sec-butanol. Its chemical structure features a methacrylate group attached to a secondary butyl group.
Chemical Structure:
Table 1: Chemical Identification of sec-Butyl Methacrylate
| Identifier | Value |
| IUPAC Name | butan-2-yl 2-methylprop-2-enoate |
| CAS Number | 2998-18-7[1] |
| Molecular Formula | C8H14O2[1] |
| Molecular Weight | 142.20 g/mol [1] |
| SMILES | CCC(C)OC(=O)C(=C)C[2] |
| InChI Key | VXTQKJXIZHSXBY-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of sec-butyl methacrylate are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physicochemical Properties of sec-Butyl Methacrylate
| Property | Value |
| Appearance | Colorless liquid |
| Density | 0.892 g/cm³ |
| Boiling Point | 146-148 °C at 760 mmHg |
| Melting Point | -59 °C (estimated) |
| Flash Point | 44 °C |
| Refractive Index (nD) | 1.421 |
| Solubility | Insoluble in water; soluble in most organic solvents |
| Vapor Pressure | 4.52 mmHg at 25°C |
| Viscosity | Data not readily available |
| Inhibitor | Typically contains hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization |
Synthesis and Purification
Sec-butyl methacrylate is commonly synthesized through the esterification of methacrylic acid with sec-butanol. The reaction is typically catalyzed by a strong acid.
Experimental Protocol: Synthesis of sec-Butyl Methacrylate via Acid-Catalyzed Esterification
This protocol describes a laboratory-scale synthesis of sec-butyl methacrylate.
Materials:
-
Methacrylic acid
-
sec-Butanol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add methacrylic acid and a molar excess of sec-butanol (e.g., 1.2 to 1.5 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% by weight of the reactants).
-
Add a small amount of hydroquinone (e.g., 0.1% by weight) to inhibit polymerization.
-
Heat the mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with sec-butanol.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent. The resulting liquid is crude sec-butyl methacrylate.
Experimental Protocol: Purification by Vacuum Distillation
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Materials and Equipment:
-
Crude sec-butyl methacrylate
-
Vacuum distillation apparatus (Claisen flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Manometer
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Inhibitor (e.g., MEHQ)
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Add the crude sec-butyl methacrylate and a few boiling chips or a magnetic stir bar to the distillation flask. Add a small amount of inhibitor (e.g., 100-200 ppm of MEHQ).
-
Slowly evacuate the system to the desired pressure. The boiling point of sec-butyl methacrylate will be lower at reduced pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect and discard the initial fraction, which may contain lower-boiling impurities.
-
Collect the main fraction of pure sec-butyl methacrylate at its boiling point under the specific vacuum pressure.
-
Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
-
Store the purified sec-butyl methacrylate in a cool, dark place with an appropriate inhibitor concentration.
Analytical Characterization
Several analytical techniques are employed to determine the purity and properties of sec-butyl methacrylate.
Gas Chromatography (GC) for Purity Assessment
Protocol Outline:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 280 °C
-
Oven: Programmed temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
-
Sample Preparation: Dilute a small amount of the sec-butyl methacrylate sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percentage of the sec-butyl methacrylate peak relative to the total area of all peaks in the chromatogram.
Viscosity Measurement
Protocol Outline (based on ASTM D445):
-
Instrument: Calibrated glass capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature bath.[3][4]
-
Procedure:
-
Ensure the viscometer is clean and dry.
-
Equilibrate the sample to the desired temperature.
-
Introduce a precise volume of the sample into the viscometer.
-
Allow the sample to thermally equilibrate in the constant temperature bath.
-
Measure the time it takes for the liquid to flow between two marked points on the viscometer.
-
Calculate the kinematic viscosity using the measured flow time and the viscometer constant. Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.
-
Refractive Index Measurement
Protocol Outline:
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).[5][8]
-
Place a few drops of the sec-butyl methacrylate sample on the prism of the refractometer.[8]
-
Close the prism and ensure the liquid spreads evenly.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Read the refractive index from the instrument's scale.[5][6]
-
Polymerization of sec-Butyl Methacrylate
Sec-butyl methacrylate can be polymerized through various methods, with free-radical polymerization being a common approach.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
Purified sec-butyl methacrylate
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Solvent (e.g., toluene, ethyl acetate)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Heating and stirring equipment
-
Precipitating solvent (e.g., methanol, ethanol)
Procedure:
-
In a Schlenk flask, dissolve the purified sec-butyl methacrylate and the initiator in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere with constant stirring.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight and conversion.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred, large excess of a non-solvent like methanol.
-
Collect the precipitated poly(sec-butyl methacrylate) by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
Applications in Drug Development
Poly(sec-butyl methacrylate) and its copolymers are hydrophobic polymers that find applications in drug delivery due to their biocompatibility and ability to form matrices for controlled drug release.
Drug Delivery Systems
Poly(sec-butyl methacrylate) can be formulated into various drug delivery systems, such as nanoparticles and microspheres, to encapsulate and control the release of therapeutic agents.
References
- 1. sec-Butyl methacrylate | C8H14O2 | CID 97732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Sec-butyl methacrylate (C8H14O2) [pubchemlite.lcsb.uni.lu]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Compositionally Driven Viscometric Behaviors of Poly (Alkyl Methacrylates) in Lubricating Oils [scirp.org]
- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. scribd.com [scribd.com]
- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 8. davjalandhar.com [davjalandhar.com]
- 9. ijsr.in [ijsr.in]
